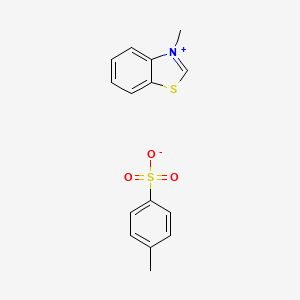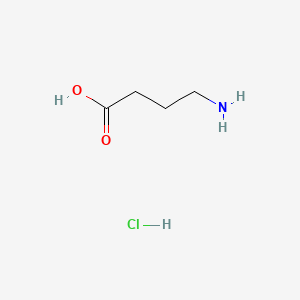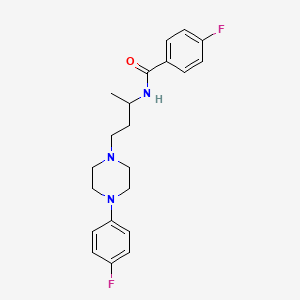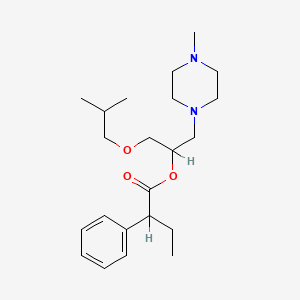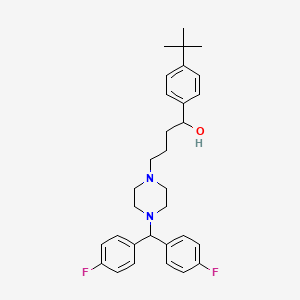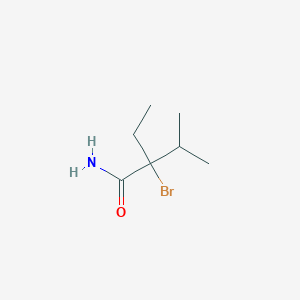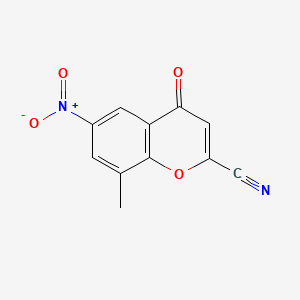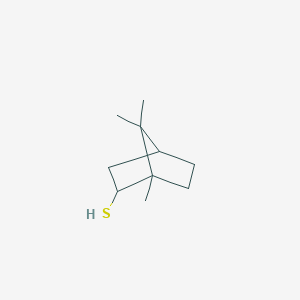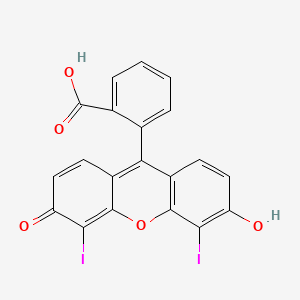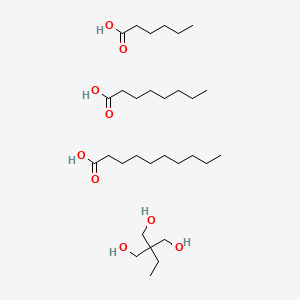
Decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid: is a chemical compound with the molecular formula C30H62O9 and a molecular weight of 566.80788 . This compound is a mixture of esters derived from decanoic acid, hexanoic acid, octanoic acid, and trimethylolpropane. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of decanoic acid, mixed esters with hexanoic acid, octanoic acid and trimethylolpropane involves esterification reactions. The process typically includes the reaction of decanoic acid, hexanoic acid, and octanoic acid with trimethylolpropane in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired esters .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The raw materials, including decanoic acid, hexanoic acid, octanoic acid, and trimethylolpropane, are mixed in the appropriate ratios and subjected to esterification. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid undergoes various chemical reactions, including:
Hydrolysis: The esters can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Reduction: The esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The esters can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is commonly used as a reducing agent for esters.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products Formed:
Hydrolysis: Yields decanoic acid, hexanoic acid, octanoic acid, and trimethylolpropane.
Reduction: Produces the corresponding alcohols.
Transesterification: Forms new esters depending on the alcohol used.
Scientific Research Applications
Chemistry: Decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid is used as a solvent and reagent in organic synthesis .
Biology: In biological research, this compound is used to study lipid metabolism and its effects on cellular processes .
Industry: Industrially, it is used as a plasticizer, lubricant, and additive in various formulations, including cosmetics, coatings, and adhesives .
Mechanism of Action
The mechanism of action of decanoic acid, mixed esters with hexanoic acid, octanoic acid and trimethylolpropane involves its interaction with lipid membranes and enzymes. The esters can integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, they can modulate the activity of enzymes involved in lipid metabolism, such as lipases and phospholipases . The compound’s effects on cellular pathways, including the Akt-mTOR axis, have been studied in the context of lipid metabolism and insulin signaling .
Comparison with Similar Compounds
Trimethylolpropane tricaprylate/tricaprate: Similar in structure but with different fatty acid components.
Glycerol triacetate: Another ester used as a plasticizer and solvent.
Pentaerythritol tetrastearate: Used as a lubricant and plasticizer.
Uniqueness: Decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid is unique due to its specific combination of fatty acids and trimethylolpropane, which imparts distinct physicochemical properties. This combination allows for versatile applications in various fields, from industrial formulations to biological research .
Properties
CAS No. |
68130-52-9 |
|---|---|
Molecular Formula |
C30H62O9 |
Molecular Weight |
566.8 g/mol |
IUPAC Name |
decanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanoic acid;octanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.C6H14O3.C6H12O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-6(3-7,4-8)5-9;1-2-3-4-5-6(7)8/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);7-9H,2-5H2,1H3;2-5H2,1H3,(H,7,8) |
InChI Key |
ZJZWENHCONOIDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCC(=O)O.CCC(CO)(CO)CO |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCC(=O)O.CCC(CO)(CO)CO |
Key on ui other cas no. |
68130-52-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


